2-Hydroxy-2,3-dihydro-1H-inden-1-aminium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

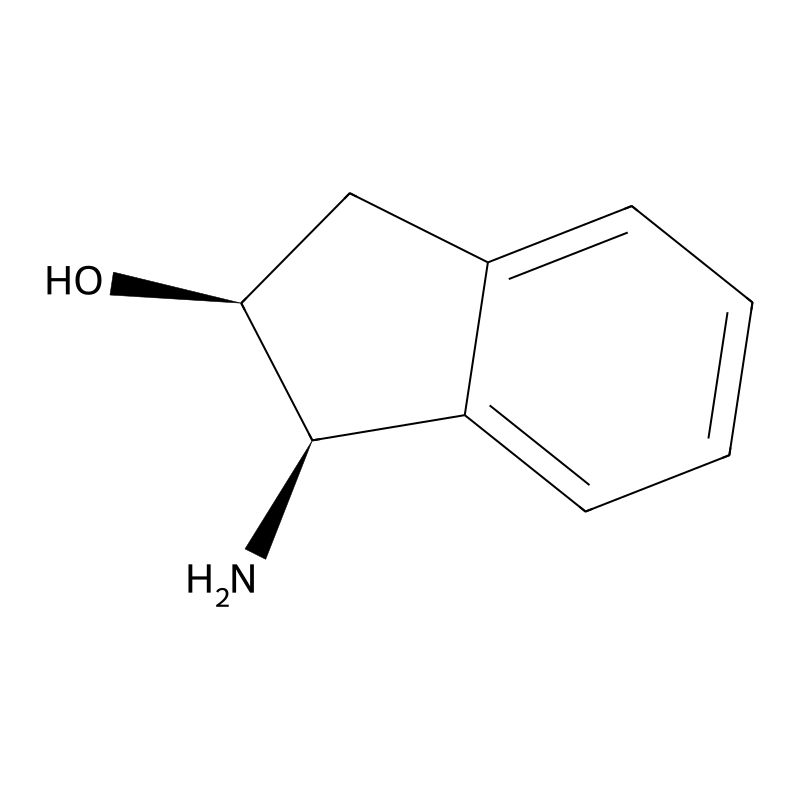

(1S,2R)-1-Amino-2-indanol, provided as its hydrochloride salt (2-Hydroxy-2,3-dihydro-1H-inden-1-aminium chloride), is a high-purity, crystalline chiral building block essential for asymmetric synthesis. Its primary value lies in its use as a precursor for chiral ligands and auxiliaries, and as a resolving agent for racemic mixtures. The conformationally rigid *cis*-indanol backbone provides a structurally well-defined environment, which is critical for achieving high levels of stereoselectivity in catalytic processes and chemical resolutions. Procuring this compound as a stable hydrochloride salt ensures consistent quality, simplifies handling, and enhances storage stability compared to the free base form.

References

- [1] Ghosh, A. K., et al. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews, 106(8), 3218-3252 (2006).

- [2] Didier, D., et al. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules, 29(11), 2442 (2024).

- [3] Larrow, J. F., & Jacobsen, E. N. "(1S,2R)-(+)-1-Amino-2-indanol." Organic Syntheses, 75, 1 (1998).

- [4] Discussion on amine stability as HCl salt vs. free base. r/chemistry. Reddit (2015).

Substituting this hydrochloride salt with the free base, (1S,2R)-1-Amino-2-indanol, is often impractical in process-driven environments. Free amines are susceptible to oxidation and can react with atmospheric carbon dioxide, compromising purity and complicating stoichiometry. The hydrochloride salt is a stable, crystalline solid, which simplifies weighing, handling, and long-term storage, ensuring reproducibility. While the free base is required for many reactions, starting with the high-purity salt and performing a controlled, in-situ neutralization is a more robust and scalable workflow than sourcing and handling the less stable free amine directly. This approach minimizes the risk of degradation and ensures the active species is generated with high fidelity at the point of use.

Superior Resolution Efficiency Compared to Other Chiral Amines

In the resolution of racemic profen drugs like ketoprofen, aminoindanols form diastereomeric salts that exhibit significantly larger solubility differences compared to salts formed with other common chiral amines. This enhanced solubility differential is not limited to a single substrate but extends to a wide range of chiral acids, facilitating more efficient separation and higher recovery yields of the desired enantiomer. This makes (1S,2R)-1-Amino-2-indanol a more effective and versatile resolving agent for industrial-scale separations.

| Evidence Dimension | Difference in solubility of diastereomeric salts |

| Target Compound Data | Exhibits large differences in solubility for diastereomeric salts across a wide range of chiral acids |

| Comparator Or Baseline | Other common chiral amines (unspecified quantitatively in source) |

| Quantified Difference | Qualitatively described as 'larger differences in solubility' |

| Conditions | Resolution of (R)- and (S)-ketoprofen via diastereomeric salt formation. |

A larger solubility difference between diastereomeric salts directly translates to higher yields and purity in chiral resolution processes, reducing purification steps and cost.

Demonstrated Efficacy as a Precursor in Multi-Kilogram Scale Synthesis

The utility of this chiral backbone is proven in large-scale industrial processes. In the synthesis of enantiopure indene oxide, a key intermediate, a catalyst system derived from the aminoindanol backbone was successfully demonstrated on a multi-kilogram scale. The process afforded the product in 89% yield with 88% enantiomeric excess (ee), showcasing the robustness and efficiency of catalysts derived from this specific chiral scaffold in a demanding, scaled-up manufacturing context.

| Evidence Dimension | Yield and Enantioselectivity in a Scaled-Up Process |

| Target Compound Data | Used to generate a catalyst that produced indene oxide in 89% yield and 88% ee. |

| Comparator Or Baseline | Not applicable (demonstration of process suitability) |

| Quantified Difference | Not applicable |

| Conditions | Multi-kilogram scale epoxidation of indene using a Mn(salen) catalyst system derived from cis-1-amino-2-indanol. |

This evidence confirms the compound is not just an academic curiosity but a validated precursor for catalysts used in robust, high-yield industrial manufacturing processes.

Enhanced Stereocontrol via Conformationally Rigid Backbone

The key structural advantage of the *cis*-1-amino-2-indanol framework over acyclic analogs like phenylglycinol is its conformational rigidity. The methylene bridge between the aromatic ring and the alcohol moiety locks the structure, limiting potential transition state geometries. This rigidity is the primary reason that catalysts and auxiliaries derived from aminoindanol often achieve higher levels of diastereo- and enantioselectivity compared to their more flexible phenylglycinol-based counterparts.

| Evidence Dimension | Stereocontrol in Asymmetric Reactions |

| Target Compound Data | High selectivity due to a conformationally constrained, rigid skeleton. |

| Comparator Or Baseline | Phenylglycinol-based catalysts and auxiliaries (more flexible skeleton). |

| Quantified Difference | Qualitatively described as 'high selectivities' and more effective at limiting transition state geometries. |

| Conditions | General use as a chiral auxiliary or ligand in asymmetric synthesis. |

For developing highly selective asymmetric processes, choosing a precursor with inherent structural rigidity can significantly reduce optimization time and lead to superior stereochemical outcomes.

High-Yield Chiral Resolution of Carboxylic Acids

For process chemists needing to isolate a single enantiomer from a racemic carboxylic acid mixture. The demonstrated ability of this compound to form diastereomeric salts with large solubility differences makes it a primary choice for developing efficient, scalable crystallization-based resolution protocols.

Precursor for High-Performance Asymmetric Catalysts

Ideal for research groups and manufacturers developing proprietary catalysts for enantioselective reactions. The rigid indanol backbone provides a reliable scaffold for creating ligands (e.g., for asymmetric reductions or C-C bond formations) that deliver high stereoselectivity, as proven in multi-kilogram scale applications.

Development of Potent Pharmaceutical Ingredients

Serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). It was famously incorporated into the HIV protease inhibitor Indinavir, where its defined stereochemistry was essential for the drug's activity, making it a validated starting material for drug discovery and development programs.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

7ZP212ZC8J

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant

Other CAS

7480-35-5